molecular formula C18H16N2O2 B2597829 (E)-3-(3-ethoxystyryl)quinoxalin-2(1H)-one CAS No. 1798416-96-2

(E)-3-(3-ethoxystyryl)quinoxalin-2(1H)-one

Cat. No. B2597829
CAS RN: 1798416-96-2
M. Wt: 292.338
InChI Key: SWGHMTHYVJTHLK-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-(3-ethoxystyryl)quinoxalin-2(1H)-one” is a chemical compound that belongs to the class of styrylquinoxalin-2(1H)-ones (SQs). SQs are hybrid molecules of styryl and quinoxalinone and are known to be promising sources of bioactive scaffolds in the treatment of diverse physiological and pathophysiological events . They have an interesting architecture composed of quinoxalinone, a polarized olefenic bond, and the presence of H-bond donors and acceptors .


Synthesis Analysis

The synthesis of “this compound” involves a base-free malononitrile activated condensation of 3-methylquinoxaline-2(1H)-one (3MQ) with aryl aldehydes. In this reaction, malononitrile activates the aldehyde via Knoevenagel condensation towards reaction with 3MQ and gets liberated during the course of reaction to yield the desired SQs .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H16N2O2 and its molecular weight is 292.338.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the activation of the aldehyde via Knoevenagel condensation towards reaction with 3MQ .


Physical And Chemical Properties Analysis

“this compound” is a yellow solid with a melting point of 235–240°C .

Scientific Research Applications

Corrosion Inhibition

(E)-3-(3-ethoxystyryl)quinoxalin-2(1H)-one and its derivatives have been studied for their corrosion inhibition properties. These compounds are effective in protecting mild steel in acidic environments, such as hydrochloric acid, by forming a protective film on the metal surface. The efficiency of these inhibitors is concentration-dependent and they act as mixed-type inhibitors, suggesting they can prevent both anodic and cathodic reactions involved in corrosion processes. Their adsorption on steel surfaces follows the Langmuir adsorption isotherm, indicating a strong and uniform attachment to the metal surface, which is essential for effective corrosion protection. Experimental and theoretical studies, including density functional theory (DFT) calculations, support these findings and provide insights into the molecular mechanisms behind their inhibition performance (Tazouti et al., 2016).

Antidiabetic and Antioxidant Activities

Quinoxalin-2(1H)-one derivatives have also been explored for their potential in managing diabetes complications and oxidative stress. These compounds have shown significant inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. By combining antioxidant activity, some derivatives not only inhibit ALR2 but also counteract oxidative stress, providing a multifaceted approach to managing diabetes-related complications. This dual functionality is promising for the development of treatments that can both control blood sugar levels and mitigate oxidative damage, a common concern in diabetes management (Qin et al., 2015).

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of certain quinoxalin-2(1H)-one derivatives. These compounds exhibit broad-spectrum activity against various microbes, offering potential as new antimicrobial agents. Their effectiveness against bacteria and fungi suggests their utility in developing treatments for infections where resistance to existing drugs is a growing concern. The exploration of these compounds' antimicrobial effects opens the door to new therapeutic options in the fight against resistant microbial strains (Refaat et al., 2004).

Neuroprotective Effects

Quinoxalin-2(1H)-one compounds like Ethoxyquin (EQ) have shown neuroprotective properties in various models of neurotoxicity and peripheral neuropathy. EQ, for instance, has been demonstrated to protect axons in animal models of chemotherapy-induced peripheral neuropathy and diabetic neuropathy, indicating its potential as a treatment for conditions involving nerve damage. The ability of these compounds to prevent damage to nerve cells highlights their potential in developing treatments for neurological conditions and injuries where oxidative stress plays a key role (Liu et al., 2021).

Mechanism of Action

The SQs, including “(E)-3-(3-ethoxystyryl)quinoxalin-2(1H)-one”, were evaluated for in vitro cholinesterase inhibition. One of the SQs was found to display a mixed type of inhibition of AChE, which was supported by molecular modelling studies . This suggests that SQs might be useful in finding a remedy for Alzheimer’s disease.

properties

IUPAC Name

3-[(E)-2-(3-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-14-7-5-6-13(12-14)10-11-17-18(21)20-16-9-4-3-8-15(16)19-17/h3-12H,2H2,1H3,(H,20,21)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGHMTHYVJTHLK-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=CC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C/C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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